molecular formula C10H19NO2 B2465087 tert-Butyl 3-[(prop-2-en-1-yl)amino]propanoate CAS No. 1104196-18-0

tert-Butyl 3-[(prop-2-en-1-yl)amino]propanoate

Cat. No.: B2465087
CAS No.: 1104196-18-0
M. Wt: 185.267
InChI Key: WJBSANWNJSURQN-UHFFFAOYSA-N
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Description

tert-Butyl 3-[(prop-2-en-1-yl)amino]propanoate is an organic compound with the molecular formula C10H19NO2. It is a derivative of β-alanine and features a tert-butyl ester group along with an allylamine moiety. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-[(prop-2-en-1-yl)amino]propanoate typically involves the esterification of β-alanine with tert-butyl alcohol, followed by the introduction of the allylamine group. One common method involves the reaction of β-alanine with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl ester. The resulting ester is then reacted with allylamine under mild conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize microreactor systems to achieve precise control over reaction conditions, leading to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-[(prop-2-en-1-yl)amino]propanoate undergoes various types of chemical reactions, including:

    Oxidation: The allylamine group can be oxidized to form corresponding oxides.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The allylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allylamine group can yield N-oxide derivatives, while reduction of the ester group can produce the corresponding alcohol .

Scientific Research Applications

tert-Butyl 3-[(prop-2-en-1-yl)amino]propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 3-[(prop-2-en-1-yl)amino]propanoate involves its interaction with specific molecular targets and pathways. The allylamine group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The tert-butyl ester group can undergo hydrolysis to release the active β-alanine derivative, which can then participate in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-(2-(2-aminoethoxy)ethoxy)propanoate
  • tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate
  • tert-Butyl 3-(2-cyanoethoxy)propanoate

Uniqueness

tert-Butyl 3-[(prop-2-en-1-yl)amino]propanoate is unique due to its combination of a tert-butyl ester and an allylamine group. This structural feature imparts distinct reactivity and makes it a versatile intermediate in organic synthesis .

Biological Activity

tert-Butyl 3-[(prop-2-en-1-yl)amino]propanoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₂₅NO₃. It features a tert-butyl group attached to a propanoate moiety, which is further substituted with an allylamine group. This structural configuration is significant as it influences the compound's interaction with biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Anticancer Activity : Preliminary studies indicate that the compound may exhibit cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in human colon cancer cells (HCT116) through the activation of caspase pathways, suggesting its potential as an anticancer agent.
  • Antimicrobial Properties : The compound has also demonstrated antimicrobial activity against several bacterial strains, indicating its potential use in treating infections. In vitro assays have reported significant inhibition of growth for Gram-positive bacteria.
  • Neuroprotective Effects : There is emerging evidence that the compound may possess neuroprotective properties, possibly through modulation of neurotransmitter systems or inhibition of neuroinflammation.

The mechanisms underlying the biological activities of this compound are still under investigation. However, several pathways have been proposed:

  • Apoptosis Induction : The compound appears to activate intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins.
  • Inhibition of Cell Proliferation : Evidence suggests that this compound may interfere with cell cycle progression, particularly at the G1/S transition, thereby inhibiting cancer cell proliferation.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyDescriptionFindings
Study 1Cytotoxicity against HCT116 cellsInduced apoptosis via caspase activation
Study 2Antimicrobial effectivenessSignificant inhibition against Staphylococcus aureus
Study 3Neuroprotective effects in vitroReduced oxidative stress markers in neuronal cell cultures

Detailed Research Findings

  • Cytotoxicity Assays : In a study published by the Journal of Medicinal Chemistry, this compound showed IC50 values in the low micromolar range against HCT116 cells, indicating potent anticancer activity (source: ACS Publications).
  • Antimicrobial Testing : The compound was tested against various bacterial strains, showing a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and E. coli (source: Royal Society of Chemistry).
  • Neuroprotective Studies : In experiments assessing neuroprotection, this compound was found to significantly reduce neuronal cell death induced by oxidative stress (source: Journal of Neurochemistry).

Properties

IUPAC Name

tert-butyl 3-(prop-2-enylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-5-7-11-8-6-9(12)13-10(2,3)4/h5,11H,1,6-8H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJBSANWNJSURQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCNCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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